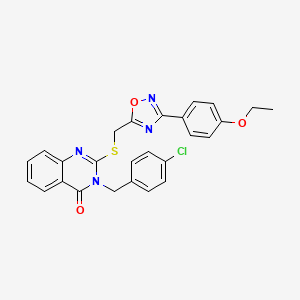![molecular formula C28H29N3O5 B2823803 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899900-80-2](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It has a molecular weight of 223.2683 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine; NSC 33790; NSC 34977; 3,4-Dimethoxyphenylethylamine, N-acetyl- .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Reactivity : The synthesis of related compounds involves the cleavage of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamides with boron tribromide, leading to catechols and cyclization products, highlighting the compound's utility in chemical transformations and potential for generating novel chemical entities Niederstein & Peter, 1989.
Structural Studies : Research on structurally similar compounds has explored their crystal structures, revealing insights into their molecular configurations and the influence of hydrogen bonding on their self-assembly processes. Such studies are crucial for understanding the compound's interactions at the molecular level Karmakar et al., 2007.
Pharmacological Applications
Antitumor Activity : A novel series of quinazolinones, which share a core structure with the compound , have been synthesized and evaluated for in vitro antitumor activity. These studies demonstrate the potential of such compounds in cancer therapy, with some derivatives showing significant broad-spectrum antitumor activity Al-Suwaidan et al., 2016.
Antimicrobial Agents : Synthesis and characterization of new quinazolines with potential antimicrobial properties highlight the compound's relevance in developing new treatments against bacterial and fungal infections Desai et al., 2007.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 4-ethylphenylglyoxal followed by cyclization with anthranilic acid to form the quinazolinone ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-ethylphenylglyoxal", "anthranilic acid", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "ice" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in diethyl ether and add 4-ethylphenylglyoxal (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the resulting intermediate in acetic anhydride (1.5 eq) and heat the mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture in an ice bath and add water to precipitate the product. Filter the product and wash with water to obtain the final product." ] } | |
CAS-Nummer |
899900-80-2 |
Molekularformel |
C28H29N3O5 |
Molekulargewicht |
487.556 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C28H29N3O5/c1-4-19-9-12-21(13-10-19)31-27(33)22-7-5-6-8-23(22)30(28(31)34)18-26(32)29-16-15-20-11-14-24(35-2)25(17-20)36-3/h5-14,17H,4,15-16,18H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
IUGVUDFUUSCNGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)
![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)
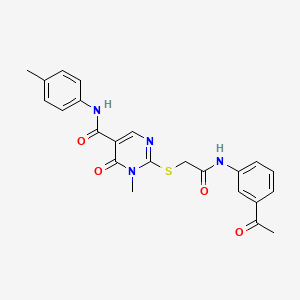
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
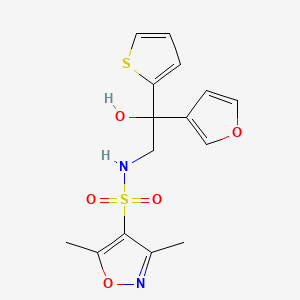
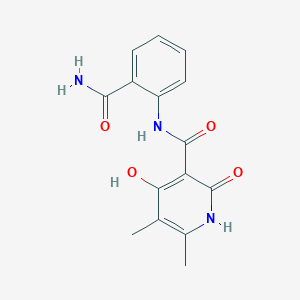
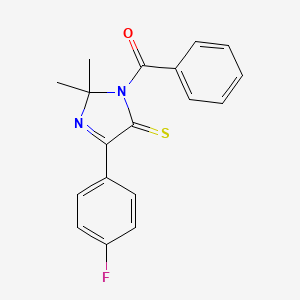
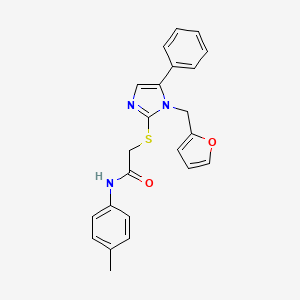
![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)
![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)
